molecular formula C6H9N3O2S B093368 N-(4-AMINOPHENYL)AMINOSULFONAMIDE CAS No. 18179-59-4

N-(4-AMINOPHENYL)AMINOSULFONAMIDE

Cat. No.: B093368
CAS No.: 18179-59-4
M. Wt: 187.22 g/mol
InChI Key: DNETUDOCFOQUPO-UHFFFAOYSA-N
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Description

N-(4-AMINOPHENYL)AMINOSULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . The compound consists of an amino group attached to a phenyl ring, which is further connected to a sulfamide group. This unique structure contributes to its diverse chemical reactivity and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-AMINOPHENYL)AMINOSULFONAMIDE typically involves the reaction between primary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize yield and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions: N-(4-AMINOPHENYL)AMINOSULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-AMINOPHENYL)AMINOSULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-AMINOPHENYL)AMINOSULFONAMIDE involves its interaction with specific molecular targets. In antibacterial applications, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .

Comparison with Similar Compounds

    Sulfanilamide: Another sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness: N-(4-AMINOPHENYL)AMINOSULFONAMIDE stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Properties

CAS No.

18179-59-4

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1-amino-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)

InChI Key

DNETUDOCFOQUPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

Synonyms

Sulfamide, (4-aminophenyl)- (9CI)

Origin of Product

United States

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